N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide
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Overview
Description
N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide: is an organic compound with a complex structure that includes benzyl, propylsulfamoyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves multiple steps:
Formation of the Propylsulfamoyl Group: This step involves the reaction of propylamine with sulfamoyl chloride under basic conditions to form the propylsulfamoyl intermediate.
Attachment to the Phenyl Ring: The propylsulfamoyl intermediate is then reacted with a phenyl derivative, often through a nucleophilic substitution reaction.
Formation of the Propanamide Backbone: The final step involves the reaction of the phenyl derivative with a dibenzylamine derivative under amide formation conditions, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid, and propionic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The propylsulfamoyl group can form hydrogen bonds with active sites, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-3-[4-(methylsulfamoyl)phenyl]propanamide
- N,N-dibenzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
- N,N-dibenzyl-3-[4-(butylsulfamoyl)phenyl]propanamide
Uniqueness
N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the specific length and structure of its propylsulfamoyl group, which can influence its binding affinity and specificity towards certain biological targets. This makes it distinct from its methyl, ethyl, and butyl analogs, which may have different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-2-19-27-32(30,31)25-16-13-22(14-17-25)15-18-26(29)28(20-23-9-5-3-6-10-23)21-24-11-7-4-8-12-24/h3-14,16-17,27H,2,15,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAPUZBJFXKYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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